cis-Tetrahydrofuran-2,5-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

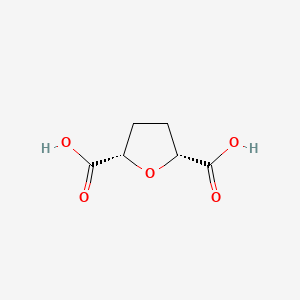

cis-Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, featuring two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

cis-Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furan-2,5-dicarboxylic acid using palladium on charcoal as a catalyst. The reaction is typically carried out in acetic acid under a nitrogen atmosphere at room temperature .

Industrial Production Methods

The use of biomass-derived furan compounds as starting materials is a promising approach for sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions

cis-Tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex carboxylic acids.

Reduction: Reduction reactions can yield tetrahydrofuran derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .

Major Products

Major products formed from these reactions include various tetrahydrofuran derivatives, which can be further utilized in organic synthesis and materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

THFDCA can be synthesized through various methods, including:

- Catalytic Oxidation : A sustainable route involves the oxidation of tetrahydrofuran-2,5-dimethanol using gold nanoparticle catalysts supported on hydrotalcite, achieving high yields of THFDCA .

- Hydrogenation and Esterification : Another method includes the simultaneous hydrogenation and esterification of dehydromucic acid in the presence of an alcohol, producing esters that serve as intermediates in resin production .

Polymer Applications

One of the most prominent applications of THFDCA is in the production of bio-based polymers.

Polyethylene 2,5-furandicarboxylate (PEF)

PEF is a notable polyester derived from THFDCA that exhibits superior properties compared to traditional polyethylene terephthalate (PET). Its advantages include:

- Higher thermal stability

- Better barrier properties against gases

- Potential for biodegradability

The incorporation of THFDCA into polymer formulations allows for the development of new materials with enhanced performance characteristics .

Case Study 1: Production of Biobased Superpolymers

Research has demonstrated the successful synthesis of biobased superpolymers from THFDCA. These polymers exhibit high thermal stability and outstanding barrier performance, making them suitable for packaging applications .

Case Study 2: Anti-bacterial Properties

Studies on derivatives of THFDCA have shown promising anti-bacterial activity. For instance, screening studies indicated that FDCA-derived anilides possess significant antibacterial properties against various pathogens .

Other Chemical Transformations

THFDCA serves as a precursor for several chemical transformations:

- Production of Adipic Acid : THFDCA can be converted into adipic acid through hydrogenation processes. This transformation is significant for producing nylon and other polyamides .

- Chelating Agent : The compound acts as a strong chelating agent for metal ions such as calcium and lead, which can be utilized in medical applications to remove kidney stones .

Wirkmechanismus

The mechanism by which cis-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects depends on its specific application. In catalytic processes, the compound’s activation often involves protonation facilitated by metal cations through in-situ ion exchange . This activation allows the compound to participate in various chemical transformations, targeting specific molecular pathways and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to cis-tetrahydrofuran-2,5-dicarboxylic acid include:

Furan-2,5-dicarboxylic acid: A precursor in the synthesis of this compound.

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid: Another tetrahydrofuran derivative with multiple carboxylic acid groups.

2,5-Dimethoxytetrahydrofuran: A derivative used in organic synthesis and proteomics research.

Uniqueness

Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in multiple scientific and industrial fields .

Biologische Aktivität

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

THFDCA is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. The mechanisms through which THFDCA exerts its biological effects are still under investigation but may involve:

- Protonation of Etheric C–O Bonds : This process can activate the etheric bonds in THFDCA, leading to various downstream reactions that may influence biological systems.

- Reactivity with Biological Molecules : The presence of carboxylic acid groups allows THFDCA to interact with proteins and other biomolecules, potentially modulating their activity.

Biological Activity

Research has indicated several potential biological activities associated with THFDCA and its derivatives:

- Antioxidant Activity : Some studies suggest that THFDCA may exhibit antioxidant properties, which could be beneficial in combating oxidative stress in cells .

- Antimicrobial Properties : Preliminary investigations indicate that THFDCA derivatives may possess antimicrobial activity, making them candidates for further exploration in drug development .

- Metabolic Modulation : The compound has been studied for its effects on metabolic pathways, particularly those involving organic acids. Its derivatives have been linked to alterations in mitochondrial function and energy metabolism .

Research Findings

Several studies have focused on the synthesis and biological evaluation of THFDCA:

- Synthesis from Biomass : A sustainable catalytic route has been developed to synthesize THFDCA from bio-based platform chemicals like 5-(hydroxymethyl)furfural (HMF). This process utilizes gold nanoparticle catalysts and demonstrates high yields, indicating the potential for industrial application .

- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of THFDCA using various assays. The results indicated that THFDCA could effectively scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of THFDCA against several bacterial strains. The findings showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of THFDCA, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Furan-2,5-dicarboxylic acid | Furan derivative | Precursor for various synthesis reactions |

| Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | Tetrahydrofuran derivative | Potential plasticizer applications |

| 2,5-Dimethoxytetrahydrofuran | Tetrahydrofuran derivative | Used in organic synthesis |

Eigenschaften

IUPAC Name |

(2S,5R)-oxolane-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.